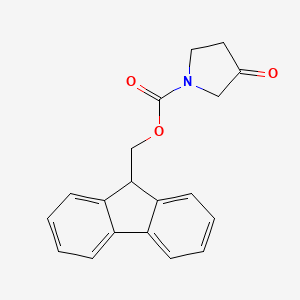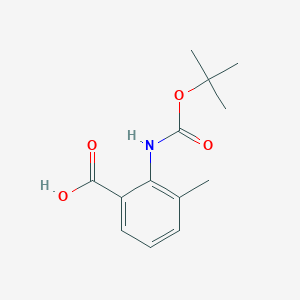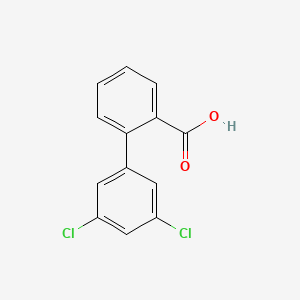
1-N-Fmoc-3-Pirrolidinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Fmoc-3-Pyrrolidinone, also known as 9H-fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate, is a compound that features a pyrrolidinone ring structure. This compound is significant in the field of organic chemistry due to its utility in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides.
Aplicaciones Científicas De Investigación
1-N-Fmoc-3-Pyrrolidinone is widely used in scientific research, particularly in the field of peptide synthesis. Its primary application is in the protection of amino groups during the stepwise synthesis of peptides on solid supports. This compound is also used in the development of peptide-based pharmaceuticals, where it helps in the synthesis of complex peptide sequences with high purity and yield .
In addition to its use in peptide synthesis, 1-N-Fmoc-3-Pyrrolidinone is employed in the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based inhibitors for various biological targets. Its versatility makes it a valuable tool in both academic and industrial research settings.
Mecanismo De Acción
Target of Action
It is known that 1-n-fmoc-3-pyrrolidinone is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Given its use in proteomics research , it is likely that it interacts with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
As a tool in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Given its use in proteomics research
Action Environment
It is known that the compound is stable at normal shipping temperatures and should be stored at 2-8°c .
Análisis Bioquímico
Biochemical Properties
Pyrrolidinone derivatives are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Cellular Effects
Pyrrolidinone derivatives have been reported to exhibit diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Métodos De Preparación
The synthesis of 1-N-Fmoc-3-Pyrrolidinone typically involves the reaction of 3-pyrrolidinone with 9H-fluoren-9-ylmethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for 1-N-Fmoc-3-Pyrrolidinone are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve additional steps such as solvent recovery and waste management to comply with industrial standards.
Análisis De Reacciones Químicas
1-N-Fmoc-3-Pyrrolidinone undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or pyrrolidine in a solvent like dimethylformamide.
Oxidation and Reduction: While less common, the pyrrolidinone ring can undergo oxidation to form corresponding lactams or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in coupling reactions with various amino acids to form peptide bonds, facilitated by coupling reagents such as HATU or DIC.
The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific application in peptide synthesis.
Comparación Con Compuestos Similares
1-N-Fmoc-3-Pyrrolidinone is unique in its ability to provide stable protection for amino groups while being easily removable under basic conditions. Similar compounds include:
9H-fluoren-9-ylmethyl chloroformate: Used for the initial protection of amino groups.
N-Boc-3-Pyrrolidinone: Another protecting group used in peptide synthesis, but it is removed under acidic conditions.
N-Cbz-3-Pyrrolidinone: Provides protection for amino groups but requires hydrogenation for removal.
The uniqueness of 1-N-Fmoc-3-Pyrrolidinone lies in its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGQBRHXIBEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374681 |
Source


|
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-12-2 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)



![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)





